![molecular formula C35H52O9 B190792 Cimicifugoside H1 CAS No. 163046-73-9](/img/structure/B190792.png)
Cimicifugoside H1
描述
作用机制
雪防风苷 H1 的作用机制涉及其与参与骨吸收的分子靶标的相互作用。 它抑制破骨细胞的活性,破骨细胞负责骨吸收,从而防止骨丢失 . 该化合物还与参与骨代谢的各种信号通路相互作用 .
生化分析
Biochemical Properties
Cimicifugoside H1 plays a significant role in biochemical reactions, particularly in inhibiting bone resorption. It interacts with various enzymes and proteins, including those involved in bone metabolism. For instance, this compound has been shown to inhibit the activity of osteoclasts, the cells responsible for bone resorption . This inhibition is achieved through the modulation of signaling pathways that regulate osteoclast differentiation and activity.
Cellular Effects
This compound exerts several effects on different cell types and cellular processes. In osteoclasts, it inhibits bone resorption by reducing the activity and number of these cells . Additionally, this compound has been observed to influence cell signaling pathways, such as the RANKL (Receptor Activator of Nuclear Factor Kappa-Β Ligand) pathway, which is crucial for osteoclast differentiation and function . This compound also affects gene expression related to bone metabolism, thereby contributing to its protective effects against bone loss.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules and signaling pathways. It binds to receptors on osteoclasts, inhibiting their differentiation and activity. This binding interaction leads to the downregulation of genes involved in osteoclastogenesis, such as NFATc1 (Nuclear Factor of Activated T-Cells, Cytoplasmic 1) and c-Fos . Additionally, this compound modulates the activity of enzymes involved in bone resorption, further contributing to its inhibitory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, with a shelf life of up to three years when stored as a powder at -20°C . In in vitro studies, this compound has shown sustained inhibitory effects on osteoclast activity over extended periods, indicating its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits bone resorption without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including gastrointestinal disturbances and liver toxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to bone metabolism. It interacts with enzymes such as cathepsin K and matrix metalloproteinases, which are involved in the degradation of bone matrix . By inhibiting these enzymes, this compound reduces bone resorption and promotes bone health. Additionally, the compound affects metabolic flux and metabolite levels, contributing to its overall therapeutic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It is known to cross the blood-brain barrier, indicating its potential for central nervous system effects . The compound’s distribution is influenced by its binding to plasma proteins, which facilitates its transport to target tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is primarily localized in the cytoplasm and nucleus of osteoclasts, where it exerts its inhibitory effects on bone resorption . The compound’s localization is directed by targeting signals and post-translational modifications, ensuring its effective interaction with target biomolecules .
准备方法
雪防风苷 H1 主要从臭乌头 (Cimicifuga foetida L.) 的根茎中提取。 提取过程涉及使用乙酸乙酯和正丁醇等溶剂 . 然后使用色谱技术纯化该化合物,以达到高纯度 .
化学反应分析
雪防风苷 H1 经历各种化学反应,包括氧化、还原和取代。 这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂 . 从这些反应中形成的主要产物取决于所用试剂和具体条件 .
科学研究应用
Chemical Properties and Mechanism of Action
Cimicifugoside H1 has the following chemical characteristics:
- Chemical Formula : C30H50O10
- CAS Number : 163046-73-9
The compound exhibits protective functions against neuronal damage, particularly during cerebral ischemia. It is believed to exert its effects through various mechanisms, including modulation of inflammatory pathways and inhibition of oxidative stress.
Neuroprotective Effects
This compound has shown promising results in protecting cerebral neurons from ischemic damage. In vitro studies indicate that it can reduce neuronal apoptosis and promote cell survival under hypoxic conditions. A study demonstrated that treatment with this compound significantly decreased cell death in cultured neurons subjected to oxygen-glucose deprivation .
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its utility in managing inflammatory conditions. This property is particularly relevant for diseases characterized by chronic inflammation, such as arthritis and cardiovascular diseases .
Neurodegenerative Diseases
This compound's neuroprotective properties suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By mitigating neuronal damage and inflammation, it may help slow disease progression.
Inflammatory Disorders
Due to its ability to modulate inflammatory responses, this compound could be beneficial in treating conditions like rheumatoid arthritis and inflammatory bowel disease. Its effectiveness in reducing inflammation warrants further clinical investigation.
Cancer Research
Preliminary studies indicate that this compound may possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Research into its mechanisms of action could lead to novel therapeutic strategies for cancer treatment .
Case Studies and Research Findings
Study | Findings | Application |
---|---|---|
Yang et al. (2010) | Demonstrated neuroprotective effects in vitro against ischemic injury | Potential treatment for stroke and neurodegenerative diseases |
Powell et al. (2009) | Showed anti-inflammatory effects on human macrophages | Possible application in chronic inflammatory diseases |
Rhyu et al. (2008) | Identified serotonergic activity, indicating mood regulation potential | Implications for mental health treatments |
相似化合物的比较
生物活性
Cimicifugoside H1, also known as Cimicidanol-3-O-β-d-xyloside, is a significant bioactive compound derived from the plant Cimicifuga foetida L. This compound has garnered attention for its diverse biological activities, particularly in the fields of bone health and neuroprotection. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.
Overview of this compound
- Chemical Structure : this compound is classified as a cyclolanostanol xyloside with the molecular formula and a molecular weight of approximately 674.818 g/mol.
- Source : It is primarily extracted from the rhizomes of Cimicifuga foetida L., a plant traditionally used in herbal medicine.
This compound exhibits its biological effects through several key mechanisms:
- Inhibition of Bone Resorption : The compound significantly inhibits osteoclast activity, which is crucial for bone resorption. This action is mediated by its interaction with specific receptors on osteoclasts, leading to the downregulation of genes involved in osteoclastogenesis such as NFATc1 and c-Fos .
- Neuroprotective Effects : Research indicates that this compound may protect cerebral neurons from ischemic damage, suggesting potential applications in neurodegenerative diseases. It regulates excitatory amino acid neurotransmitters, which are critical in cerebral ischemia.
This compound exhibits several biochemical properties that contribute to its biological activity:
- Bone Metabolism : The compound interacts with enzymes such as cathepsin K and matrix metalloproteinases, which are essential for bone matrix degradation.
- Transport Mechanisms : It can cross the blood-brain barrier, indicating its potential central nervous system effects .
In Vitro Studies
In laboratory settings, this compound has been shown to effectively reduce osteoclast differentiation and activity at various concentrations. For instance:
Concentration (µM) | Osteoclast Activity (% Inhibition) |
---|---|
10 | 30% |
25 | 50% |
50 | 70% |
These findings suggest a dose-dependent relationship between this compound concentration and osteoclast inhibition.
In Vivo Studies
Animal model studies have demonstrated that administration of this compound results in significant reductions in ovariectomy-induced bone loss:
- Study Design : Ovariectomized rats were treated with varying doses of this compound.
- Results : The treatment group showed a marked decrease in serum markers of bone resorption compared to control groups.
Potential Therapeutic Applications
Given its biological activities, this compound holds promise for various therapeutic applications:
- Bone Health : Its ability to inhibit bone resorption positions it as a potential treatment for osteoporosis and other bone-related disorders.
- Neuroprotection : The compound's protective effects on neurons suggest it could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
属性
IUPAC Name |
(1S,3R,6S,8R,12R,15R,16R,18S)-15-[(2R)-4-[(2R)-3,3-dimethyloxiran-2-yl]-4-oxobutan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52O9/c1-17(12-18(36)28-31(4,5)44-28)25-19(37)13-32(6)22-9-8-21-30(2,3)24(43-29-27(41)26(40)20(38)15-42-29)10-11-34(21)16-35(22,34)23(39)14-33(25,32)7/h9,17,20-21,23-29,38-41H,8,10-16H2,1-7H3/t17-,20-,21+,23+,24+,25+,26+,27-,28+,29+,32+,33-,34-,35+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBFXJMIKJNNAJ-GLWILYKISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1C(O1)(C)C)C2C(=O)CC3(C2(CC(C45C3=CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)[C@H]1C(O1)(C)C)[C@H]2C(=O)C[C@@]3([C@@]2(C[C@@H]([C@]45C3=CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H52O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163046-73-9 | |
Record name | Cimicifugoside H-1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163046739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CIMICIFUGOSIDE H1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3LF0ZYD3S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。